Ilunocitinib is a synthetic organic compound classified as a Janus kinase inhibitor, specifically designed for veterinary applications. Developed by Elanco Animal Health, it is primarily used to treat inflammatory skin conditions in animals. The compound's chemical structure is defined by its IUPAC name: 2-[1-cyclopropylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile, and it has a CAS Registry Number of 1187594-14-4 .
Ilunocitinib is sourced from Elanco Animal Health, which focuses on developing innovative solutions for animal health issues. The compound falls under the category of synthetic organic compounds and is recognized for its role in modulating immune responses through the inhibition of Janus kinases, which are crucial in various signaling pathways associated with inflammation and immune function .
The synthesis of Ilunocitinib involves several steps that include the preparation of key intermediates. The process typically employs organic solvents such as dimethyl sulfoxide and various catalysts to facilitate reactions like cyclization, sulfonylation, and nitrile formation.
The molecular structure of Ilunocitinib features a complex arrangement that includes a cyclopropyl sulfonyl group, a pyrazole ring, and an azetidine moiety. This intricate design contributes to its biological activity as a Janus kinase inhibitor.
Ilunocitinib can undergo various chemical transformations:
These reactions are crucial for exploring derivatives of Ilunocitinib that may exhibit different biological properties or improved efficacy against specific targets .
Ilunocitinib acts primarily by inhibiting Janus kinases, which are involved in the signaling pathways of several cytokines that mediate inflammatory responses. By blocking these pathways, Ilunocitinib reduces inflammation and alleviates symptoms associated with skin conditions in animals.
Ilunocitinib is primarily utilized in veterinary medicine for treating inflammatory skin conditions such as dermatitis and pruritus in animals. Its development reflects a growing interest in targeted therapies that minimize side effects compared to traditional systemic treatments like corticosteroids.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7